molecular formula C16H14Cl2O B1360523 3',4'-Dichloro-3-(4-methylphenyl)propiophenone CAS No. 898769-28-3

3',4'-Dichloro-3-(4-methylphenyl)propiophenone

Cat. No.: B1360523
CAS No.: 898769-28-3
M. Wt: 293.2 g/mol
InChI Key: DHHTYGDGFXQREM-UHFFFAOYSA-N
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Description

Chemical Identity and Classification of 3',4'-Dichloro-3-(4-methylphenyl)propiophenone

This compound is an organic compound with the molecular formula C16H14Cl2O and a molecular weight of 293.19 daltons. The compound is officially registered under Chemical Abstracts Service number 898769-28-3 and carries the International Union of Pure and Applied Chemistry name 1-(3,4-dichlorophenyl)-3-(4-methylphenyl)propan-1-one. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as Cc1ccc(cc1)CCC(=O)c2ccc(c(c2)Cl)Cl, which clearly delineates the connectivity between the aromatic rings and the central propanone chain.

The compound belongs to the broader classification of aromatic ketones, specifically within the propiophenone subfamily characterized by a three-carbon chain connecting the carbonyl group to an aromatic ring. The presence of two chlorine substituents at the 3' and 4' positions of one phenyl ring, combined with a methyl group at the para position of the second phenyl ring, creates a unique substitution pattern that distinguishes this compound from other propiophenone derivatives. The molecular architecture features a ketone functional group positioned between two substituted aromatic systems, creating opportunities for diverse chemical transformations and biological interactions.

Physical property data indicates that this compound exhibits specific thermodynamic characteristics typical of halogenated aromatic systems. The flash point is reported at 181.5 ± 29.3 degrees Celsius, while the boiling point reaches 430.1 ± 45.0 degrees Celsius at standard atmospheric pressure. The density is calculated at 1.2 ± 0.1 grams per cubic centimeter, and the compound demonstrates a vapor pressure of 0.0 ± 1.0 millimeters of mercury at 25 degrees Celsius. These properties reflect the influence of halogen substitution on the molecular interactions and volatility characteristics of the compound.

Property Value Units
Molecular Formula C16H14Cl2O -
Molecular Weight 293.19 g/mol
CAS Number 898769-28-3 -
Flash Point 181.5 ± 29.3 °C
Boiling Point 430.1 ± 45.0 °C
Density 1.2 ± 0.1 g/cm³
Vapor Pressure 0.0 ± 1.0 mmHg at 25°C

Historical Context and Scientific Discovery

The development of substituted propiophenones can be traced back to the fundamental discoveries in aromatic chemistry during the late nineteenth century. The Friedel-Crafts reaction, initially discovered by Charles Friedel and James Crafts in 1877, established the foundation for synthesizing aromatic ketones through electrophilic aromatic substitution mechanisms. This landmark discovery provided chemists with powerful tools for attaching various substituents to aromatic rings, particularly through acylation reactions that form carbon-carbon bonds between acyl groups and aromatic systems.

The historical significance of propiophenone synthesis extends beyond mere academic interest, as these compounds have served as crucial intermediates in pharmaceutical development. The parent compound propiophenone, characterized as a colorless, sweet-smelling liquid, was first recognized for its utility in preparing other compounds and has since become an intermediate in synthesizing various pharmaceuticals including phenmetrazine and propoxyphene. The evolution from simple propiophenone to complex halogenated derivatives like this compound represents decades of systematic structural modification aimed at optimizing biological activity and synthetic utility.

The introduction of halogen substituents into aromatic ketone frameworks gained momentum during the mid-twentieth century as researchers recognized the profound effects of halogenation on molecular properties. Chlorine substitution, in particular, emerged as a valuable strategy for modulating electronic properties, enhancing metabolic stability, and improving binding affinity to biological targets. The specific substitution pattern observed in this compound reflects modern synthetic approaches that combine multiple structural modifications to achieve desired pharmacological profiles.

Contemporary research has revealed that the strategic placement of chlorine atoms at the 3' and 4' positions creates a unique electronic environment that influences both chemical reactivity and biological interactions. The simultaneous presence of electron-withdrawing chlorine substituents and an electron-donating methyl group establishes a balanced electronic system that can participate in various chemical transformations while maintaining structural integrity under physiological conditions.

Significance in Halogenated Propiophenone Chemistry

The significance of this compound within halogenated propiophenone chemistry stems from its unique structural features that exemplify the principles governing halogen effects in aromatic systems. The compound serves as an important model system for understanding how multiple halogen substituents influence molecular properties, reactivity patterns, and potential biological activities. The strategic positioning of chlorine atoms at adjacent positions on the aromatic ring creates a cumulative electronic effect that significantly alters the compound's chemical behavior compared to mono-halogenated analogs.

Halogenated propiophenones have emerged as valuable synthetic intermediates due to their enhanced reactivity profiles and improved pharmacological properties. The presence of chlorine substituents typically increases the electrophilic character of the carbonyl carbon, facilitating nucleophilic addition reactions and enabling diverse synthetic transformations. Additionally, halogenation often improves metabolic stability by creating steric hindrance around potential sites of enzymatic oxidation, thereby extending the biological half-life of pharmaceutical compounds.

The dichloro substitution pattern in this compound represents a particularly interesting case study in medicinal chemistry, as it combines the benefits of halogenation with the electronic modulation provided by the methyl substituent. This structural arrangement creates opportunities for fine-tuning biological activity through subtle modifications of the electronic distribution within the molecule. Research in related halogenated propiophenone systems has demonstrated that such compounds can exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The compound's position within the broader landscape of halogenated aromatic ketones is further enhanced by its potential applications in modern synthetic methodology. Recent advances in palladium-catalyzed reactions have highlighted the utility of halogenated aromatic compounds as substrates for cross-coupling reactions, enabling the construction of complex molecular architectures. The dichloro substitution pattern provides multiple reactive sites that can be selectively functionalized under appropriate reaction conditions, making this compound a versatile building block for pharmaceutical synthesis.

Research Scope and Objectives

Current research directions involving this compound encompass multiple areas of investigation, reflecting the compound's potential utility across diverse scientific disciplines. Primary research objectives focus on understanding the fundamental chemical properties that govern its reactivity patterns and exploring its potential applications as a synthetic intermediate in pharmaceutical chemistry. The unique substitution pattern creates opportunities for systematic structure-activity relationship studies that can inform the design of new therapeutic agents.

Synthetic methodology development represents a major research focus, with particular emphasis on optimizing reaction conditions for preparing this compound and related analogs. The Friedel-Crafts acylation approach remains the predominant synthetic strategy, but researchers are actively investigating alternative methodologies that might offer improved yields, selectivity, or environmental compatibility. These investigations include exploring the use of different catalytic systems, reaction media, and substrate combinations to enhance the efficiency of synthetic protocols.

Biological activity assessment constitutes another critical research area, with studies aimed at evaluating the compound's potential therapeutic properties. Preliminary investigations have suggested that related halogenated propiophenones may exhibit antimicrobial, anti-inflammatory, and anticancer activities, prompting detailed mechanistic studies to understand the molecular basis for these effects. Research objectives in this area include identifying specific biological targets, elucidating mechanisms of action, and optimizing structural features to enhance desired activities while minimizing potential adverse effects.

Analytical chemistry research focuses on developing robust methods for characterizing and quantifying this compound in various matrices. These studies are essential for supporting synthetic work, biological evaluations, and potential pharmaceutical applications. The compound's distinct chemical properties, including its halogenated aromatic structure and ketone functionality, provide multiple analytical handles that can be exploited for sensitive and selective detection methods.

Research Area Primary Objectives Key Methodologies
Synthetic Chemistry Optimize preparation methods Friedel-Crafts acylation, cross-coupling reactions
Biological Activity Evaluate therapeutic potential Cell-based assays, enzyme inhibition studies
Analytical Chemistry Develop detection methods Chromatography, spectroscopy
Structure-Activity Relationships Correlate structure with function Computational modeling, systematic synthesis

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c1-11-2-4-12(5-3-11)6-9-16(19)13-7-8-14(17)15(18)10-13/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHTYGDGFXQREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644147
Record name 1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-28-3
Record name 1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Route

  • Starting Materials: The key reagents are 3,4-dichlorobenzoyl chloride (acyl chloride derivative of 3,4-dichlorobenzoic acid) and 4-methylphenylacetic acid or its derivatives.

  • Reaction Conditions: The acyl chloride is reacted with the aromatic ring of 4-methylphenylacetic acid or its activated form in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

  • Mechanism: The Lewis acid activates the acyl chloride to form an acylium ion, which electrophilically attacks the aromatic ring of the 4-methylphenyl derivative, resulting in the formation of the propiophenone structure with the desired substitution pattern.

  • Post-Reaction Processing: The reaction mixture is quenched with water or dilute acid, followed by extraction and purification steps such as recrystallization or column chromatography to isolate the pure product.

Alternative Synthetic Routes

  • Acylation Using Acid Anhydrides or Mixed Anhydrides: In some protocols, acid anhydrides derived from 3,4-dichlorobenzoic acid may be used as acylating agents under similar Lewis acid catalysis.

  • Use of Bases as Catalysts: Pyridine or triethylamine can be used as bases to neutralize the hydrogen chloride formed during the reaction, improving yield and selectivity.

  • Continuous Flow Synthesis: For industrial-scale production, continuous flow reactors may be employed to optimize reaction times, heat transfer, and scalability, enhancing yield and purity.

Purification Techniques

  • Recrystallization: Common solvents include ethanol, methanol, or ethyl acetate, selected based on solubility profiles.

  • Chromatography: Silica gel column chromatography is used to separate the desired product from side products or unreacted starting materials.

Parameter Typical Value/Condition Notes
Catalyst Aluminum chloride (AlCl3) Lewis acid catalyst for acylation
Solvent Anhydrous dichloromethane or chloroform Maintains anhydrous environment
Temperature 0°C to room temperature Controlled to avoid side reactions
Reaction Time 2 to 6 hours Depends on scale and reagent reactivity
Molar Ratio (Acyl chloride : Aromatic compound) 1:1 to 1.2:1 Slight excess of acyl chloride improves yield
Workup Quenching with ice water or dilute acid Neutralizes catalyst and stops reaction
Purification Recrystallization or column chromatography Ensures high purity of final compound
  • Yield and Purity: Under optimized conditions, yields of 70-85% have been reported for similar dichlorinated propiophenone derivatives. Purity levels exceeding 98% are achievable with proper purification.

  • Selectivity: The Friedel-Crafts acylation is highly regioselective due to the directing effects of chlorine substituents on the aromatic ring, favoring substitution at the desired positions.

  • Scalability: Industrial synthesis benefits from continuous flow reactors, which provide better heat management and reproducibility.

  • Stability: The compound is stable under standard laboratory conditions but should be stored in airtight containers away from light and moisture to prevent degradation.

Method Key Reagents Catalyst / Conditions Advantages Limitations
Friedel-Crafts Acylation 3,4-dichlorobenzoyl chloride + 4-methylphenylacetic acid AlCl3, anhydrous solvent, 0°C to RT High regioselectivity, good yield Requires strict anhydrous conditions
Base-Catalyzed Acylation Same as above Pyridine or triethylamine, mild heating Neutralizes HCl, improved yield Longer reaction times
Continuous Flow Synthesis Same as above Flow reactor, controlled temperature Scalable, reproducible Requires specialized equipment
Alternative Acylating Agents Acid anhydrides Lewis acid catalysts Avoids use of corrosive acyl chlorides May have lower reactivity

The preparation of 3',4'-Dichloro-3-(4-methylphenyl)propiophenone is efficiently achieved via Friedel-Crafts acylation of 3,4-dichlorobenzoyl chloride with 4-methylphenyl derivatives under anhydrous conditions using Lewis acid catalysts. This method provides high regioselectivity and good yields, suitable for both laboratory-scale and industrial-scale synthesis. Advances in continuous flow technology further enhance the scalability and reproducibility of the synthesis. Proper purification techniques ensure the isolation of high-purity product suitable for research and application in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dichloro-3-(4-methylphenyl)propiophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3’,4’-Dichloro-3-(4-methylphenyl)propiophenone has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological macromolecules.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in biochemical pathways. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Position: The 3',4'-dichloro substitution in the target compound contrasts with the 2',4' and 2',6' positions in analogs.
  • Aryl Substituents : The 4-methyl group (electron-donating) in the target compound may increase lipophilicity compared to trifluoromethyl (electron-withdrawing) analogs, as reflected in LogP differences .

Physicochemical Properties

  • Lipophilicity: The LogP value of 5.425 for 2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone suggests higher lipophilicity than non-methylated analogs, which could influence bioavailability and membrane permeability .
  • Molecular Weight : All dichloro derivatives listed above fall within 293–347 g/mol, aligning with drug-like properties for small molecules .

Biological Activity

3',4'-Dichloro-3-(4-methylphenyl)propiophenone (also known by its chemical formula C₁₆H₁₄Cl₂O) is a synthetic organic compound that belongs to the propiophenone family. Its unique structure, characterized by dichlorinated positions on the aromatic ring and a para-methyl substitution, suggests potential biological activities. This article reviews the available literature on its biological activity, synthesis, and related compounds.

This compound is synthesized through several steps involving chlorination and substitution reactions. The typical synthetic route includes:

  • Starting Material : 4-methylpropiophenone.
  • Chlorination : The introduction of chlorine atoms at the 3' and 4' positions on the aromatic ring using reagents such as bromine in dichloromethane.
  • Purification : The product is purified through recrystallization or chromatography.

The compound's structure contributes to its reactivity, particularly due to the presence of the ketone functional group, which is prone to nucleophilic attack .

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides insights into its potential effects:

  • Chlorinated Aromatic Compounds : Research indicates that compounds with similar chlorinated structures often exhibit cytotoxicity and can affect cellular processes such as apoptosis and proliferation .
  • Monoamine Transporters : Studies on structurally related compounds have shown that they can act as substrate-type releasing agents at monoamine transporters, which suggests a potential for similar activity in this compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Differences
2',3'-Dichloro-3-(4-methylphenyl)propiophenone898769-19-2Different chlorine substitution pattern
2',4'-Dichloro-3-(4-fluorophenyl)propiophenone898768-70-2Contains fluorine instead of a methyl group
3',5'-Dichloro-3-(4-methylphenyl)propiophenone898769-31-8Chlorine atoms at different positions

This table illustrates how variations in substitution patterns can influence biological activity and toxicity profiles.

Q & A

Q. What are the common synthetic routes for 3',4'-Dichloro-3-(4-methylphenyl)propiophenone, and how do substituents influence reaction conditions?

Answer: The synthesis typically involves Friedel-Crafts acylation or catalytic oxidation of alcohol precursors. For example, α-tetralol analogs can be oxidized to ketones using Ru-based catalysts under acetone solvent (TOF up to 4300 h⁻¹) . Substituents like dichloro and methyl groups may sterically hinder reactivity, necessitating elevated temperatures (e.g., 60–80°C) or prolonged reaction times. Post-synthesis purification often employs recrystallization or column chromatography, with polarity adjusted for halogenated derivatives .

Q. What spectroscopic and crystallographic methods are optimal for characterizing this compound?

Answer:

  • NMR : 1^1H and 13^13C NMR identify substituent positions, with chlorine atoms causing deshielding (e.g., aromatic protons at δ 7.2–7.8 ppm).
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, resolving disorder caused by halogen substituents. High-resolution data (d-spacing < 0.8 Å) improve accuracy .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C16_{16}H13_{13}Cl2_2O, exact mass: 300.03) and isotopic patterns for chlorine .

Q. How should researchers handle stability and storage of this compound?

Answer: Store at room temperature in inert atmospheres (argon/nitrogen) to prevent oxidation. Halogenated propiophenones are sensitive to UV light; amber glass vials are recommended. Stability in buffer systems (e.g., pH 7.0 phosphate buffer) should be validated for biological assays, with degradation monitored via HPLC .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral derivatives be optimized for this compound?

Answer: Asymmetric reduction using microbial catalysts (e.g., R. mucilageinosa GIM 2.157) achieves enantioselectivity. Substrate concentration (10–20 mM) and co-substrates (e.g., glucose) enhance conversion rates. However, dichloro substituents may reduce enzyme activity by ~30%; directed evolution or immobilization (e.g., silica gel encapsulation) improves robustness .

Q. How can conflicting crystallographic and spectroscopic data be resolved during structural analysis?

Answer:

  • Data Reconciliation : Use SHELXL’s TWIN/BASF commands to model twinning or disorder. Compare refined bond lengths (C-Cl: ~1.73 Å) with DFT-calculated values.
  • Spectroscopic Cross-Validation : Overlay experimental IR (C=O stretch: ~1680 cm⁻¹) and computed spectra (B3LYP/6-31G*). Discrepancies >5% indicate potential impurities .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • DFT Calculations : Optimize transition states (e.g., SNAr reactions) at the M06-2X/def2-TZVP level. Chlorine’s electron-withdrawing effect lowers LUMO energy, increasing susceptibility to nucleophiles.
  • Solvent Effects : COSMO-RS models predict rate enhancements in polar aprotic solvents (e.g., DMF vs. THF) .

Q. How does the compound interact with biological targets, and what assays validate its activity?

Answer:

  • Docking Studies : AutoDock Vina screens against cytochrome P450 isoforms (e.g., CYP3A4), with binding affinities < −8 kcal/mol suggesting inhibition.
  • In Vitro Assays : Measure IC50_{50} in liver microsomes using LC-MS/MS to quantify metabolite formation (e.g., dechlorinated products) .

Methodological Notes

  • Contradiction Management : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) require phase diagrams or Hansen solubility parameters.
  • Safety : Waste must be treated by certified agencies due to halogenated byproducts .

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